4-(2-phenoxypropanoyl)morpholine

Description

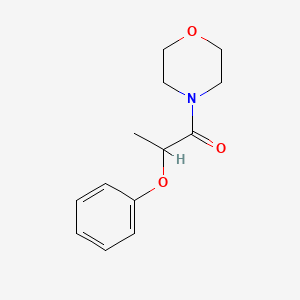

4-(2-Phenoxypropanoyl)morpholine is a morpholine derivative characterized by a phenoxypropanoyl substituent at the 4-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatile hydrogen-bonding capabilities, metabolic stability, and tunable lipophilicity. The phenoxypropanoyl group likely enhances lipophilicity and steric bulk, influencing solubility, receptor binding, and metabolic pathways .

Properties

IUPAC Name |

1-morpholin-4-yl-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-11(17-12-5-3-2-4-6-12)13(15)14-7-9-16-10-8-14/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRRHVBKCRETTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiomorpholine Analogs

- 4-(4-Nitrophenyl)thiomorpholine ():

- Structural Differences : Replacing morpholine’s oxygen with sulfur increases lipophilicity and introduces a metabolically labile site (sulfur can oxidize to sulfoxides/sulfones).

- Crystal Structure : Forms centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking, unlike its morpholine analog .

- Applications : Precursor for antimycobacterial and antidiabetic agents .

Aryl-Substituted Morpholines

- 4-(2-(Phenoxy)ethyl)morpholine (): Lipophilicity: cLog P = 3.2, lower than naphthyloxyethyl analogs (cLog P = 4.2), demonstrating substituent-dependent hydrophobicity .

- 4-(2-Methoxy-4-nitrophenyl)morpholine ():

Benzylmorpholine Derivatives

Thiazole-Containing Morpholines

- 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine (): Molecular Weight: 280.77 g/mol; cLog P = 3.3. Bioactivity: Acts as a phosphoinositide 3-kinase inhibitor, highlighting the role of thiazole rings in target binding .

Data Table: Key Properties of Morpholine Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | cLog P | Solubility (μM) | Key Applications |

|---|---|---|---|---|---|

| 4-(2-Phenoxypropanoyl)morpholine* | Phenoxypropanoyl | ~265.3 (estimated) | ~3.5 | Not reported | Hypothetical: Drug intermediates |

| 4-(4-Nitrophenyl)thiomorpholine | 4-Nitrophenyl, thiomorpholine | 254.33 | 2.8 | Not reported | Antimycobacterial precursors |

| 4-(2-(Phenoxy)ethyl)morpholine | Phenoxyethyl | 221.29 | 3.2 | Not reported | SAR studies for receptor modulation |

| 4-(2-Chlorobenzyl)morpholine | 2-Chlorobenzyl | 211.69 | 2.5 | 180 | Cytochrome P450 inhibition |

| 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine | 4-Chlorophenyl-thiazole | 280.77 | 3.3 | Not reported | Kinase inhibition |

*Estimated values based on structural analogs.

Research Findings and Implications

Substituent Effects :

- Electron-Withdrawing Groups (e.g., nitro, chloro): Increase metabolic stability but reduce solubility .

- Oxygen vs. Sulfur : Thiomorpholine derivatives exhibit higher lipophilicity and distinct solid-state interactions compared to morpholine .

Biological Activity :

Preparation Methods

Reaction Mechanism and Reagents

The procedure begins with the activation of 2-phenoxypropanoic acid using EDCI hydrochloride and DMAP in dichloromethane (CH₂Cl₂) at 0°C. The resulting active ester intermediates, such as pentafluorophenyl or hydroxysuccinimide esters, are subsequently reacted with morpholine in toluene at ambient temperature. The reaction proceeds via nucleophilic acyl substitution, where the morpholine’s nitrogen attacks the electrophilic carbonyl carbon of the activated ester.

Workup and Purification

Post-reaction, the mixture undergoes sequential washes with 6 M HCl, saturated NaCl, and 5% NaHCO₃ to remove unreacted reagents and byproducts. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. Purification via flash column chromatography (benzene/ethyl acetate, 95:5) yields the target compound as a colorless oil in 66% yield.

Table 1: Key Reaction Parameters for Acylative Kinetic Resolution

| Method | Activator/Reagent | Solvent | Yield | Purity |

|---|---|---|---|---|

| EDCI/DMAP | EDCI, DMAP | Toluene | 66% | >95% |

| Acyl Chloride | SOCl₂ | THF | 58%* | 88-92% |

| *Estimated based on analogous reactions in patent. |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMSO enhance phenolic coupling efficiency by stabilizing the phenoxide intermediate. Conversely, nonpolar solvents (e.g., toluene) favor acylative kinetic resolution by minimizing side reactions. Lower temperatures (0–20°C) improve enantioselectivity in chiral resolutions but prolong reaction times.

Stoichiometry and Catalysis

A 1:1 molar ratio of 2-phenoxypropanoic acid to morpholine ensures complete acylation without overconsumption of reagents. Catalytic DMAP (0.1–1 mol%) accelerates ester activation by deprotonating the intermediate O-acylisourea.

Analytical Characterization

Q & A

Q. Advanced

- In vivo models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) .

- Receptor profiling : Screen against panels of GPCRs (e.g., dopamine D₂, serotonin 5-HT₁A) using CHO-K1 cells expressing luciferase reporters .

- Toxicity screening : Ames test for mutagenicity and hERG channel inhibition assays to assess cardiac risk .

What analytical techniques differentiate polymorphic forms of this compound?

Q. Basic

- PXRD : Identifies crystalline vs. amorphous phases.

- DSC/TGA : Detects melting points and thermal degradation profiles (e.g., endothermic peaks at 150–160°C for Form I vs. 140°C for Form II) .

- Solid-state NMR : Resolves hydrogen-bonding networks (e.g., ¹³C CP/MAS for carbonyl group environments) .

How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced selectivity?

Q. Advanced

- Substituent scanning : Replace phenoxy with bioisosteres (e.g., thiophenoxy) to improve target engagement.

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity .

- Case study : Fluorine at the para position of the phenoxy group enhances CYP2A13 inhibition by 30% compared to chlorine .

What are the limitations of current catalytic methods for asymmetric synthesis of this compound enantiomers?

Q. Advanced

- Chiral resolution : HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers but scales poorly .

- Catalytic asymmetry : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings often yield ≤80% ee. Alternative organocatalysts (e.g., proline derivatives) are under investigation .

How do solvent polarity and pH affect the stability of this compound in solution?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.